

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphate*

Cat. No.: *B1206849*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl) phosphate (TMSP), a versatile organosilicon compound, has garnered significant attention in various scientific fields, including organic synthesis and materials science. Its unique chemical structure, featuring a central phosphate group bonded to three trimethylsilyl moieties, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of TMSP, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging the potential of this multifaceted reagent.

Core Physical and Chemical Properties

Tris(trimethylsilyl) phosphate is a colorless to light yellow, flammable liquid that is sensitive to moisture.^{[1][2]} It is characterized by the chemical formula C₉H₂₇O₄PSi₃ and a molecular weight of 314.54 g/mol.^[3] Its unique structure as a phosphoric acid tris(trimethylsilyl) ester confers upon it a range of useful properties, making it a valuable reagent in various chemical transformations.^{[1][3][4]}

Identification and Nomenclature

Identifier	Value
Chemical Name	Tris(trimethylsilyl) phosphate
Synonyms	Phosphoric acid tris(trimethylsilyl) ester, TMSP, TMSPA ^[4]
CAS Number	10497-05-9 ^[1]
Molecular Formula	C ₉ H ₂₇ O ₄ PSi ₃ ^[3]
Molecular Weight	314.54 g/mol ^[3]
InChI	InChI=1S/C ₉ H ₂₇ O ₄ PSi ₃ /c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3 ^[4]
SMILES	C--INVALID-LINK--(C)OP(=O)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C ^[4]

Physicochemical Data

The physical properties of **Tris(trimethylsilyl) phosphate** are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Appearance	Colorless to light yellow, clear liquid	[1] [5]
Melting Point	3-4 °C	[4] [6]
Boiling Point	236 °C	[1] [5]
228-229 °C at 720 mmHg	[4] [6]	
Density	0.945 g/mL at 25 °C	[4] [6]
0.96 g/cm³ at 20 °C	[1] [2]	
Refractive Index (n _{20/D})	1.409 - 1.41	[1] [2] [4]
Flash Point	13 °C (closed cup)	[4]
24 °C	[1] [5] [7]	
Vapor Pressure	23.3 hPa at 20 °C	[6]
Water Solubility	935.5 µg/L at 20 °C (Reacts)	[6]
LogP	4.72 at 20 °C	[6]

Synthesis and Purification

The synthesis of **Tris(trimethylsilyl) phosphate** can be achieved through several routes, with two common methods detailed below. These protocols offer reliable procedures for the laboratory-scale preparation of this reagent.

Synthesis from Trimethylchlorosilane and Ammonium Dihydrogen Phosphate

This method involves the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate. The reaction proceeds with the formation of hydrogen chloride gas, which must be neutralized.

Experimental Protocol:

- To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas absorption trap (to neutralize HCl), add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium dihydrogen phosphate.[1]
- Heat the reaction mixture to 78 °C with constant stirring and maintain this temperature for 3 hours.[1]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid byproducts.[1]
- The filtrate, which is the crude **Tris(trimethylsilyl) phosphate**, is then purified by vacuum distillation.[1]
- Collect the fraction distilling at 125-128 °C under a pressure of 30 mmHg. This yields approximately 282 g (89.6% yield) of pure **Tris(trimethylsilyl) phosphate**.[1]

Synthesis from Hexamethyldisilazane and Ammonium Dihydrogen Phosphate

An alternative synthesis route utilizes hexamethyldisilazane as the silylating agent, with ammonia as the primary byproduct.

Experimental Protocol:

- In a 5000 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 1000 g (8.6 mol) of ammonium dihydrogen phosphate and 2950 mL (13.6 mol) of hexamethyldisilazane.[7]
- Heat the mixture to 100 °C and stir for 5 hours. Ammonia gas will be evolved during the reaction and should be directed to a suitable trap.[7]
- Upon completion of the reaction, replace the reflux condenser with a distillation apparatus.[7]
- Purify the crude product by vacuum fractional distillation, collecting the fraction at 120-121 °C and a pressure of 27 mmHg. This procedure yields approximately 2210 g of **Tris(trimethylsilyl) phosphate**.[7]

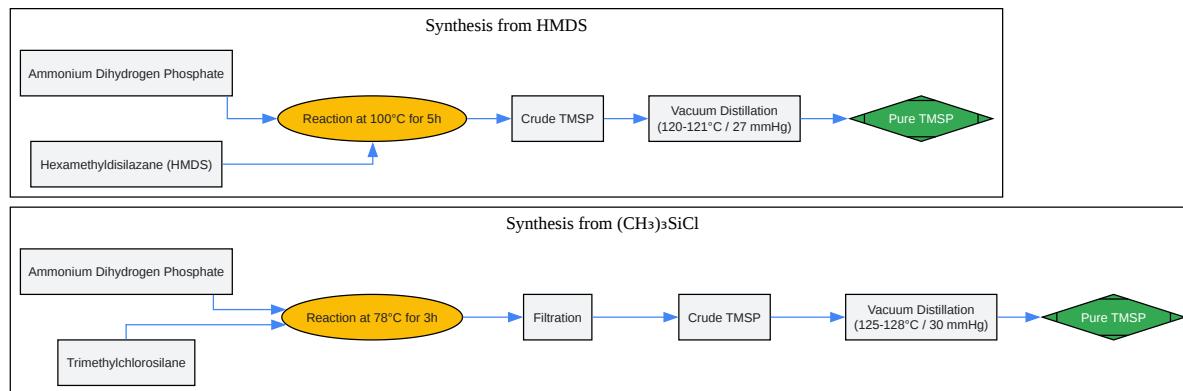

[Click to download full resolution via product page](#)

Figure 1. Experimental workflows for the synthesis of **Tris(trimethylsilyl) phosphate**.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized **Tris(trimethylsilyl) phosphate**. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Tris(trimethylsilyl) phosphate**.

- ^1H NMR: The proton NMR spectrum is expected to show a single signal for the 27 equivalent protons of the three trimethylsilyl groups.

- ^{13}C NMR: The carbon-13 NMR spectrum will exhibit a signal corresponding to the methyl carbons of the trimethylsilyl groups.
- ^{31}P NMR: Phosphorus-31 NMR is particularly informative, providing a single resonance characteristic of the phosphate ester environment.^[8] The chemical shift for TMSP is significantly different from that of the corresponding phosphite, Tris(trimethylsilyl) phosphite (TMSPi), allowing for clear differentiation between the two.^[8]

Nucleus	Expected Chemical Shift (δ)	Notes
^1H	~0.3 ppm	A single peak due to the high symmetry of the molecule.
^{13}C	~1.0 ppm	A single peak for the methyl carbons.
^{31}P	~-26 ppm	Relative to 85% H_3PO_4 .

Infrared (IR) Spectroscopy

The IR spectrum of **Tris(trimethylsilyl) phosphate** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Assignment
~2960	C-H stretch (methyl)
~1250	Si-CH ₃ symmetric deformation
~1080	P-O-Si asymmetric stretch
~840	Si-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Tris(trimethylsilyl) phosphate**. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

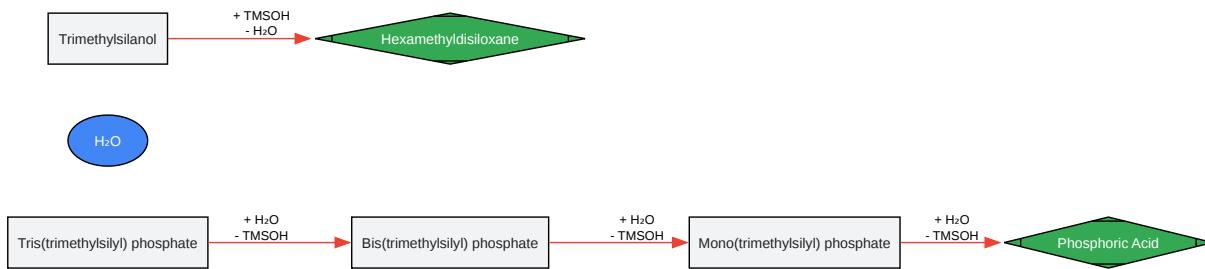
Experimental Protocol for GC-MS Analysis:

A general protocol for the GC-MS analysis of silylated compounds can be adapted for **Tris(trimethylsilyl) phosphate**.

- Sample Preparation: Dissolve a small amount of **Tris(trimethylsilyl) phosphate** in an appropriate anhydrous solvent (e.g., dichloromethane or hexane).
- GC Conditions:
 - Injector: Split/splitless inlet, with a typical injection volume of 1 μ L.
 - Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
 - Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

Expected Fragmentation:

The mass spectrum of **Tris(trimethylsilyl) phosphate** is characterized by several key fragments. The molecular ion peak (M^+) at m/z 314 may be observed, though it can be weak. Prominent fragments often include:


- m/z 299: $[M - CH_3]^+$, loss of a methyl group.
- m/z 73: $[(CH_3)_3Si]^+$, the trimethylsilyl cation, which is often the base peak.

Chemical Reactivity and Applications

Tris(trimethylsilyl) phosphate exhibits a range of chemical reactivities that are central to its applications in synthesis and materials science.

Hydrolysis

One of the most significant chemical properties of **Tris(trimethylsilyl) phosphate** is its sensitivity to moisture. It readily undergoes hydrolysis to produce hexamethyldisiloxane and phosphoric acid. This reaction proceeds via the cleavage of the Si-O bond.^[9] The high affinity of silicon for oxygen makes this process favorable.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Formation and Cleavage of P-O Bonds | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYL SILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(trimethylsilyl)phosphate(10497-05-9) 1H NMR [m.chemicalbook.com]
- 5. harris.chem.ufl.edu [harris.chem.ufl.edu]

- 6. Tris(trimethylsilyl)phosphate(10497-05-9) 13C NMR [m.chemicalbook.com]
- 7. Tris(trimethylsilyl) phosphate | C9H27O4PSi3 | CID 25317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206849#tris-trimethylsilyl-phosphate-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com